3-(3-nitro-1-propyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
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Overview
Description
3-(3-nitro-1-propyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex heterocyclic compound that features both pyrazole and triazoloazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitro-1-propyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step reactions starting from readily available precursors. One common approach involves the initial formation of the pyrazole ring followed by the construction of the triazoloazepine framework. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-nitro-1-propyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole and triazoloazepine rings can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or triazoloazepine rings .
Scientific Research Applications
3-(3-nitro-1-propyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-nitro-1-propyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine:
Uniqueness
3-(3-nitro-1-propyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is unique due to its combination of pyrazole and triazoloazepine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N6O2 |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
3-(3-nitro-1-propylpyrazol-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C13H18N6O2/c1-2-7-17-9-10(13(16-17)19(20)21)12-15-14-11-6-4-3-5-8-18(11)12/h9H,2-8H2,1H3 |
InChI Key |
HGVVZMQWBXDXMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)[N+](=O)[O-])C2=NN=C3N2CCCCC3 |
Origin of Product |
United States |
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